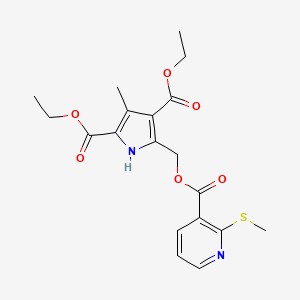
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, ester groups, and a nicotinoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of ester groups and the nicotinoyl moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving nicotinoyl derivatives.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinoyl moiety may play a key role in binding to these targets, while the pyrrole ring and ester groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Diethyl 3-methyl-5-(((2-(methylthio)nicotinoyl)oxy)methyl)-1H-pyrrole-2,4-dicarboxylate: shares similarities with other nicotinoyl derivatives and pyrrole-based compounds.
Nicotinoyl derivatives: These compounds often exhibit similar binding properties and biological activities.
Pyrrole-based compounds: These compounds are known for their stability and versatility in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications, from drug development to material science.
特性
分子式 |
C19H22N2O6S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
diethyl 3-methyl-5-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-5-25-18(23)14-11(3)15(19(24)26-6-2)21-13(14)10-27-17(22)12-8-7-9-20-16(12)28-4/h7-9,21H,5-6,10H2,1-4H3 |
InChIキー |
BJQFKYMLUHASGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)COC(=O)C2=C(N=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


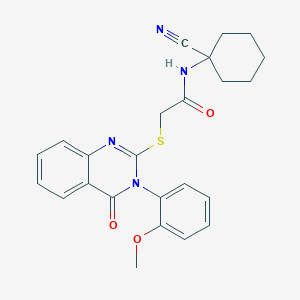
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
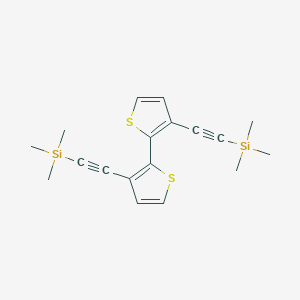
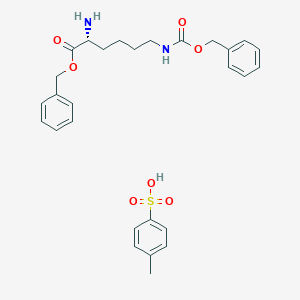
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)
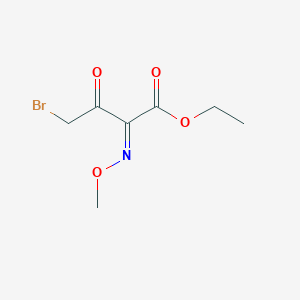
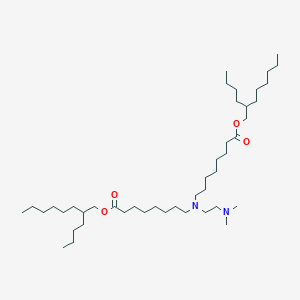
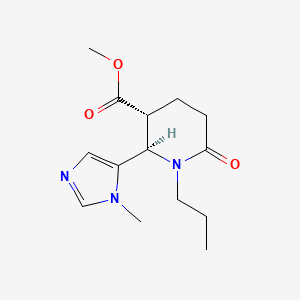
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
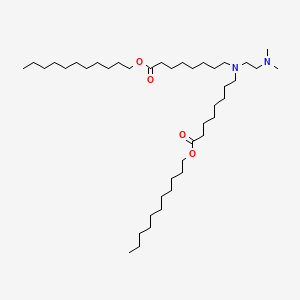
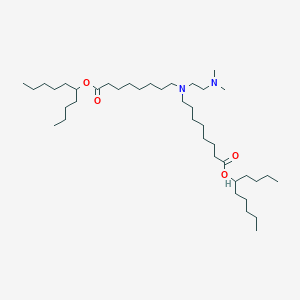
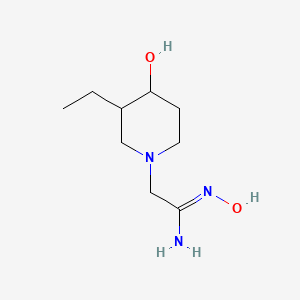
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
